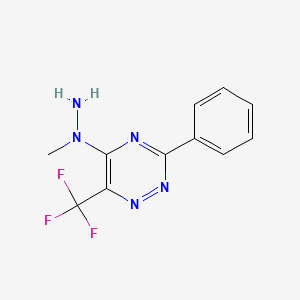
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compounds I found are “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” and "3-Chloro-2-(N-methylhydrazino)-5-(trifluoromethyl)pyridine" . These compounds have a similar structure to the one you’re asking about, with a methylhydrazino and trifluoromethyl groups attached to a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a heterocyclic ring with various substituents. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” has a pyridine ring with a chloro, a methylhydrazino, and a trifluoromethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” is a solid with a melting point of 219 - 222°C .Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds involving 1,2,4-triazine derivatives. For instance, derivatives have been prepared through various chemical reactions, showcasing the versatility of 1,2,4-triazine as a core structure for the development of compounds with potential antimicrobial activities and other significant properties (Bektaş et al., 2007); (Molina et al., 1988). These studies contribute to the field of organic chemistry by expanding the library of synthetic methods and compounds.
Antimicrobial Activities
1,2,4-Triazine derivatives have been explored for their antimicrobial properties. Research demonstrates that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, indicating the potential of these compounds for use in developing new antimicrobial agents (Chaudhari et al., 2007); (Chaudhari et al., 2006). These findings could pave the way for new treatments in fighting bacterial infections.
Material Development and Applications
1,2,4-Triazine derivatives have been utilized in the development of materials, such as curing agents for epoxy resins. This application demonstrates the compound's role in improving material properties, highlighting its importance beyond pharmaceuticals and towards industrial applications (Chaudhari, 2009). The research into such applications contributes to the development of materials with enhanced performance for various industrial uses.
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-1-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-19(15)10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZZMHPBMBDDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)
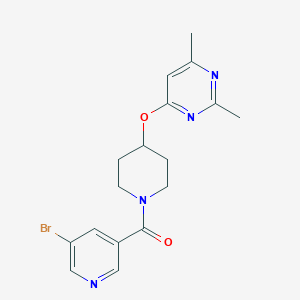
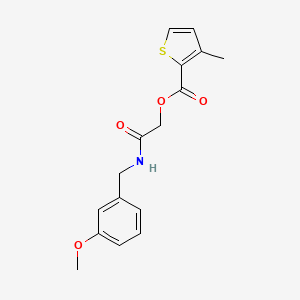
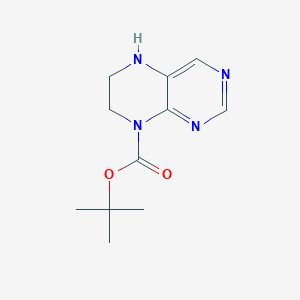
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)
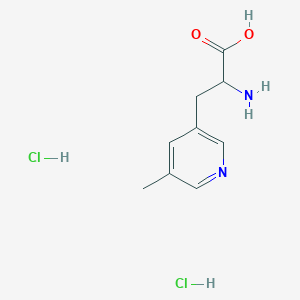
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2641218.png)